molecular formula C8H13O3PS B8750855 2-Diethylphosphonothiophene CAS No. 13640-95-4

2-Diethylphosphonothiophene

Cat. No. B8750855
Key on ui cas rn: 13640-95-4
M. Wt: 220.23 g/mol
InChI Key: LQEHOELXZUEVPK-UHFFFAOYSA-N
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Patent
US07285543B2

Procedure details

A solution of 2-thienyllithium in THF (1 mmol) was added to a solution of diethyl chlorophosphate (1 mmol) at −78° C. under nitrogen. After 2 h the reaction was warmed to room temperature and quenched with brine. Extraction and chromatography afforded 2-diethylphosphonothiophene as a yellow oil. TLC: Rf=0.37, 50% EtOAc-hexane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[Li].C1COCC1.[P:12](Cl)([O:17][CH2:18][CH3:19])([O:14][CH2:15][CH3:16])=[O:13]>>[CH2:15]([O:14][P:12]([C:2]1[S:1][CH:5]=[CH:4][CH:3]=1)([O:17][CH2:18][CH3:19])=[O:13])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)[Li]
Name
Quantity
1 mmol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1 mmol
Type
reactant
Smiles
P(=O)(OCC)(OCC)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with brine
EXTRACTION
Type
EXTRACTION
Details
Extraction and chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OP(=O)(OCC)C=1SC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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